molecular formula C9H7FO3 B1529709 Methyl 3-fluoro-5-formylbenzoate CAS No. 1393561-99-3

Methyl 3-fluoro-5-formylbenzoate

Cat. No. B1529709
M. Wt: 182.15 g/mol
InChI Key: VLFQXVIURJDHTO-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-5-formylbenzoate” is a chemical compound with the CAS Number: 1393561-99-3 . It has a molecular weight of 182.15 and its IUPAC name is methyl 3-fluoro-5-formylbenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-fluoro-5-formylbenzoate” is 1S/C9H7FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-5-formylbenzoate” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Fluorescent Sensor Development

  • Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a derivative of Methyl 3-fluoro-5-formylbenzoate, has been synthesized for selective detection of Al3+ ions and applied in living cell imaging. This compound offers a high selectivity and sensitivity, with a detection limit at the parts per billion level and a large Stokes shift, which minimizes self-quenching effects (Xingpei Ye et al., 2014).

Anticancer Potential

  • Triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized using Methyl 4-formylbenzoate, show high cytotoxic activities against human cervical and breast cancer cells, with potential as potent anticancer agents. These compounds induce cell cycle arrest and apoptotic cell death through reactive oxygen species generation (T. S. Basu Baul et al., 2017).

Photoluminescence Studies

  • 2-(2′-hydroxy-5′-methylbenzoyl)-1,5-diphenylpyrrole, a compound structurally related to Methyl 3-fluoro-5-formylbenzoate, demonstrates significant changes in photoluminescence in different environments, indicating potential applications in materials science and sensor development (Pradipta Purkayastha et al., 2001).

Bioactivation Studies

  • Fluorinated benzothiazoles, structurally related to Methyl 3-fluoro-5-formylbenzoate, have been studied for their antitumor properties. These studies focus on the bioactivation and deactivation mechanisms of these compounds, revealing insights into their potential application in cancer treatment (Kai Wang et al., 2012).

Logic Gate and Switch Development

  • Pyrazolone thiosemicarbazone derivatives, containing a fluorobenzal group similar to Methyl 3-fluoro-5-formylbenzoate, exhibit reversible photochromic properties and have been used to create an INHIBIT logic gate, demonstrating applications in molecular electronics (X. Xie et al., 2009).

Fluorescence Correlation Spectroscopy

  • Fluorescence correlation spectroscopy has been applied to study ligand-receptor interactions using fluorophores structurally similar to Methyl 3-fluoro-5-formylbenzoate, providing insights into receptor binding and stoichiometry in biochemical research (T. Wohland et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

methyl 3-fluoro-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFQXVIURJDHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-5-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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